
Semicarbazide hydrochloride
Overview
Description
Semicarbazide hydrochloride (SEM-HCl, NH₂CONHNH₂·HCl) is a white crystalline compound with a molecular weight of 111.53 g/mol and a melting point of 173–177°C . It is widely used in organic synthesis, particularly in the preparation of semicarbazones via condensation reactions with aldehydes or ketones . SEM-HCl is sparingly soluble in water, methanol, and ethanol but fully soluble in dimethyl sulfoxide (DMSO) .
Its applications span pharmaceuticals (e.g., antiviral and antibacterial agents) , food safety (as a metabolite of nitrofuran antibiotics) , and materials science (studies on ferroelectric phase transitions) . However, chronic exposure studies in rats have shown toxicity at 250 ppm, including joint enlargement and reduced body weight . The International Agency for Research on Cancer (IARC) classifies SEM-HCl as a Group 3 carcinogen .
Preparation Methods
Stepwise Urea Addition with Sodium Acetate Buffering
An alternative approach from Chinese patent CN108863853A employs phased urea addition and sodium acetate to enhance reaction control .
Synthesis Protocol
-
Urea partitioning : Urea is divided into three equal parts.
-
Controlled addition : Hydrazine hydrate is heated to 90°C, followed by incremental urea addition over 30-minute intervals.
-
Buffering : Sodium acetate (mass ratio 3:1 to urea) is introduced post-urea addition, and the mixture is heated to 100–105°C for 1 hour .
-
Acidification : A 20% HCl solution is added dropwise at 60°C, followed by cooling and filtration .
Advantages and Limitations
-
Advantages : Gradual urea addition mitigates exothermic side reactions, while sodium acetate buffers the solution, stabilizing reactive intermediates .
-
Limitations : The patent omits yield data, complicating direct comparison with other methods.
Monochlorourea-Ammonia Route
US5241117A outlines a hydrazine-free pathway using monochlorourea sodium salt and ammonia .
Reaction Pathway
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Monochlorourea synthesis : Urea reacts with sodium hypochlorite (NaOCl) to form monochlorourea sodium salt.
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Rearrangement : Monochlorourea rearranges to amino isocyanate under alkaline conditions.
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Ammonolysis : Amino isocyanate reacts with ammonia to yield semicarbazide, which is subsequently acidified .
Key considerations :
-
Chlorination efficiency : Sodium hypochlorite with 10–15% available chlorine ensures optimal monochlorourea formation .
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Ammonia stoichiometry : Excess ammonia (1.2:1 molar ratio) drives semicarbazide formation while suppressing hydrazine by-products .
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Method | Yield | Cost | By-products | Scalability |
---|---|---|---|---|
Hydrazine-Urea | 89.7% | High | Hydrazodicarbonamide | Industrial |
Stepwise Urea Addition | N/A | Moderate | Unspecified | Lab-scale |
Monochlorourea-Ammonia | N/A | Low | Sodium carbonate | Industrial |
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Hydrazine-Urea : Preferred for high yield and scalability but constrained by hydrazine costs.
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Monochlorourea-Ammonia : Economical for large-scale production but requires handling toxic reagents.
Critical Parameter Optimization Across Methods
Temperature Control
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Hydrazine-Urea : Reflux at 115°–120°C maximizes reaction kinetics .
-
Stepwise Urea : Gradual heating to 100–105°C prevents thermal decomposition .
Solvent and Acid Selection
Chemical Reactions Analysis
Formation of Semicarbazones with Carbonyl Compounds
Semicarbazide hydrochloride reacts with aldehydes and ketones to form semicarbazones, widely used for characterizing carbonyl groups.
Reaction Mechanism:
-
Deprotonation : Sodium acetate neutralizes HCl, releasing free semicarbazide (H₂N–NH–CO–NH₂) .
-
Nucleophilic Attack : The hydrazine group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
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Elimination : Loss of water yields the semicarbazone product .
Example : Reaction with acetone
Product: Acetone semicarbazone (m.p. 187–189°C) .
Key Conditions :
Parameter | Value | Source |
---|---|---|
Solvent | Aqueous ethanol or methanol | |
Temperature | Room temperature or reflux | |
Catalyst | Sodium acetate |
Reactions with Esters to Form Heterocycles
This compound participates in cyclization reactions with polyesters to generate pyrazolidinones and pyrazolines.
Case Study: Reaction with Triethyl Propene-1,1,3-Tricarboxylate
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Step 1 : Nucleophilic substitution at the ester carbonyl group.
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Step 2 : Cyclization forms a pyrazolidin-3-one intermediate.
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Step 3 : Further elimination yields ethyl 5-oxo-Δ²-pyrazoline-4-carboxylate .
Products :
Starting Ester | Product | Yield | Source |
---|---|---|---|
Triethyl propene-1,1,3-tricarboxylate | Ethyl 5-oxo-Δ²-pyrazoline-4-carboxylate | 65–78% |
Reactivity with Nitrosating Agents
This compound reacts with nitrous acid to form unstable diazonium intermediates, which decompose to nitrogen gas and urea derivatives:
This reaction is critical in analytical methods for quantifying semicarbazide residues .
Environmental and Biological Reactions
Scientific Research Applications
Pharmaceutical Applications
Semicarbazide hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is primarily used in the formation of semicarbazones, which are derivatives of carbonyl compounds. These derivatives are crucial for the identification and quantification of aldehydes and ketones in analytical chemistry.
- Urease Inhibition : this compound acts as a substrate for urease, making it valuable in studies related to urease activity and inhibition. It has been noted that this compound can inhibit histaminase, which is relevant for developing treatments for conditions involving histamine metabolism .
- Monoamine Oxidase (MAO) Inhibition : This compound has also been studied as a potential MAO inhibitor, which is significant for treating depression and other neurological disorders .
Organic Synthesis
In organic chemistry, this compound is employed as a reagent for synthesizing various heterocycles and other complex molecules.
- Condensation Reactions : It is commonly used in condensation reactions with acetylacetone to produce new reaction products. This process often requires an acid catalyst or semicarbazide itself to facilitate the reaction .
- Derivatization of Carbonyl Compounds : The ability to form semicarbazones allows for the derivatization of carbonyl compounds, enabling their separation and purification through adsorption techniques. This method is particularly useful in analytical chemistry for isolating specific compounds from complex mixtures .
Environmental Studies
Recent studies have highlighted the environmental implications of this compound, particularly concerning its toxicity levels and effects on aquatic life.
- Toxicity Studies : Research has shown that this compound exhibits acute toxicity to marine organisms such as Apostichopus japonicus. A half-maximal lethal concentration (LC50) of 3.72 g/L was determined, indicating significant risks to marine ecosystems when exposed to this compound at elevated concentrations .
- Oxidative Stress Induction : Exposure to semicarbazide has been linked to oxidative stress responses in marine life, affecting various physiological parameters such as acetylcholinesterase activity and overall health of the organisms studied .
Case Studies and Data Analysis
The following table summarizes key findings from various studies related to the applications of this compound:
Application Area | Study Focus | Key Findings |
---|---|---|
Pharmaceuticals | Urease Inhibition | Effective inhibitor; relevant for metabolic disorders |
MAO Inhibition | Potential therapeutic agent for depression | |
Organic Synthesis | Condensation with Acetylacetone | New reaction products formed; importance in synthesis |
Derivatization of Carbonyl Compounds | Enhanced separation techniques using semicarbazones | |
Environmental Studies | Toxicity to Apostichopus japonicus | LC50 = 3.72 g/L; significant ecological risks |
Induction of Oxidative Stress | Altered enzyme activities indicating health impacts |
Mechanism of Action
The mechanism of action of semicarbazide hydrochloride involves its ability to bind to various molecular targets:
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of SEM-HCl with structurally related compounds, focusing on synthesis, solubility, toxicity, and applications.
Key Research Findings
- SEM-HCl in Ferroelectric Materials : Exhibits a second-order phase transition at 294 K, with Raman spectroscopy confirming structural stability .
- SEM-HCl in Food Safety : Detected in gelatin and baby food, prompting regulatory limits of 1–5 µg/kg .
- Comparative Solubility : SEM-HCl’s low solubility in polar solvents contrasts with 4-phenylsemicarbazide HCl’s high aqueous solubility, influencing their utility in synthetic protocols .
Biological Activity
Semicarbazide hydrochloride (SEM-HCl) is a nitrogen-containing organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including toxicity, therapeutic potential, and mechanisms of action, supported by data tables and relevant case studies.
Semicarbazide is synthesized through the reaction of urea with hydrazine. The resulting compound can form semicarbazones when reacted with aldehydes or ketones, which are known for their biological activity. The chemical structure of semicarbazide is given by the formula OC(NH₂)(N₂H₃) .
Biological Activities
1. Antimicrobial Activity:
Semicarbazide and its derivatives exhibit significant antibacterial and antifungal properties. These compounds have been shown to inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. A study indicated that certain semicarbazone derivatives demonstrated a strong inhibitory effect on these bacteria, suggesting potential for therapeutic applications in treating infections .
2. Anticancer Potential:
Research has highlighted the anticancer properties of semicarbazide derivatives. For instance, specific semicarbazone compounds have been tested against human pancreatic cancer cell lines, demonstrating substantial inhibition of cell proliferation . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy.
3. Neuroprotective Effects:
Semicarbazide has been studied for its neuroprotective effects, particularly in relation to neurodegenerative diseases. Certain derivatives have shown inhibition of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegeneration. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .
Toxicity Studies
Acute and Chronic Toxicity:
Toxicological studies have assessed the safety profile of SEM-HCl. A notable study involving Wistar Hannover GALAS rats evaluated chronic exposure to SEM-HCl at varying concentrations (0, 10, 50, and 250 ppm) over 52 weeks. The findings revealed no significant toxic effects on hematology or organ weights; however, histopathological changes were observed at higher doses .
Table 1: Summary of Toxicity Findings in Rats
Concentration (ppm) | Observations | No Observed Adverse Effect Level |
---|---|---|
0 | No effects observed | - |
10 | No significant changes | 10 ppm (males) |
50 | Mild histopathological changes | 50 ppm (females) |
250 | Joint enlargement; reduced body weight | - |
Aquatic Toxicity:
In marine studies, semicarbazide's effects on the sea cucumber Apostichopus japonicus were examined. The half-maximal lethal concentration (LC50) was determined to be approximately 3.72 g/L. Morphological alterations and oxidative stress markers were significantly affected at higher concentrations .
Table 2: Mortality Rates in Apostichopus japonicus
Concentration (g/L) | Mortality Rate (%) |
---|---|
0.05 | 0 |
0.50 | 0 |
1.00 | 30 |
2.00 | 50 |
5.00 | 85 |
The biological activities of semicarbazide are attributed to its ability to interact with various biomolecules:
- Antioxidant Activity: Semicarbazide exhibits antioxidant properties by modulating oxidative stress markers such as superoxide dismutase (SOD) and catalase .
- Enzyme Inhibition: The ability to inhibit enzymes like MAO-B and ChE suggests a mechanism for its neuroprotective effects .
- Cellular Interaction: Semicarbazides can bind to metal ions such as copper and iron within cells, potentially altering cellular metabolism and signaling pathways .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of SCH relevant to experimental handling and stability?
SCH (CH5N3O·HCl) is a white crystalline solid with a molecular weight of 111.53 g/mol, melting point of 173–177°C, and high water solubility (100 g/L at 15°C) . Stability is temperature-sensitive; storage at 0–6°C is recommended to prevent decomposition . In solution, SCH degrades under prolonged heat (>30°C), necessitating controlled incubation conditions in assays .
Property | Value | Source |
---|---|---|
Molecular formula | CH5N3O·HCl | |
Melting point | 173–177°C | |
Solubility (H2O, 15°C) | 100 g/L | |
Storage conditions | 0–6°C (powder), -80°C (DMSO) |
Q. How is SCH utilized as a derivatization agent in analytical chemistry?
SCH reacts with carbonyl groups (e.g., aldehydes, ketones) to form stable semicarbazones, enabling quantification of analytes like cyclophosphamide metabolites. Key parameters include:
- Derivatization buffer : 50 mM potassium phosphate (pH 7.4) .
- Optimal SCH concentration : 2 M in buffer for consistent reaction yield .
- Drying time : 2 hours post-application to DBS paper to avoid moisture interference . Method validation requires testing derivatization volumes (10–50 µL) to balance sensitivity and matrix effects .
Q. What factors influence SCH’s interference in microbiological antibiotic assays?
SCH neutralizes aminoglycosides (e.g., streptomycin) by binding to their active sites. Critical variables include:
- Concentration : 1.5–2.0 mg/mL SCH neutralizes 100 µg/mL streptomycin at 30°C .
- Temperature and time : Lower temps (30°C) require shorter incubation (30 min vs. 60 min at 37°C) .
- Organism specificity : Bacillus subtilis is more sensitive to SCH (4.0 mg/mL inhibitory concentration) than Staphylococcus aureus (10.0 mg/mL) .
Advanced Research Questions
Q. What mechanisms explain SCH-induced DNA damage in the presence of Cu(II)?
SCH interacts with Cu(II) to generate reactive oxygen species (ROS) and carbamoyl radicals, causing oxidative DNA damage. Key findings:
- DNA cleavage sites : Thymine/cytosine residues and guanine in 5'-AG sequences .
- Catalase inhibition : Reduces damage by 40–60%, implicating H2O2 in the pathway .
- EPR confirmation : Carbamoyl radicals form via nitrogen-centered intermediates . This mechanism underpins SCH’s non-mutagenic carcinogenicity in mice, as DNA damage bypasses classic mutagenesis .
Q. How can isotopic labeling (e.g., 13C/15N-SCH) enhance pharmacokinetic studies?
13C/15N-labeled SCH enables precise tracking of metabolic pathways and degradation products. Applications include:
- Distinguishing endogenous vs. exogenous SCH : Critical in food safety analyses (e.g., nitrofurazone metabolite detection) .
- Stable isotope dilution assays (SIDA) : Improves accuracy in mass spectrometry by correcting for matrix effects .
Q. What structural features of SCH-derived metal complexes enhance antimicrobial activity?
SCH-based ligands (e.g., 2,5-diamino-1,3,4-thiadiazole) form octahedral complexes with transition metals (Co, Ni, Cu). Activity correlates with:
- Coordination mode : Tridentate binding via sulfur and amine nitrogen enhances stability .
- Electrolyte properties : Non-electrolyte complexes exhibit higher cell membrane permeability .
- Metal choice : Cu(II) complexes show superior activity against E. coli and S. aureus compared to Zn(II) .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in SCH’s neutralization efficiency across studies?
Variations arise from differences in:
- Incubation temperature : 2.0 mg/mL SCH neutralizes streptomycin at 30°C but requires 4.0 mg/mL at 37°C .
- Organism strain : Sarcina lutea tolerates higher SCH (6.0 mg/mL) than B. subtilis (4.0 mg/mL) . Methodological solution : Pre-validate SCH concentrations for specific strains and experimental conditions using dose-response curves .
Q. Why does SCH exhibit carcinogenicity despite lacking mutagenicity in Salmonella tests?
SCH’s carcinogenicity is mediated via ROS-driven DNA damage (non-mutagenic pathway), while Salmonella assays detect frameshift/base-pair mutations. This highlights the need for complementary genotoxicity assays (e.g., comet assay) in risk assessment .
Q. Methodological Recommendations
- Analytical interference mitigation : Use SCH ≤1.5 mg/mL in antibiotic assays to avoid false negatives .
- Thermal stability : Limit heating to <30°C during derivatization to prevent SCH degradation .
- Toxicology studies : Include metal ion chelators (e.g., EDTA) to control for Cu(II)-mediated artifacts .
Properties
IUPAC Name |
aminourea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H | |
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InChI Key |
XHQYBDSXTDXSHY-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN.Cl | |
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Molecular Formula |
CH5N3O.ClH, CH6ClN3O | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
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Related CAS |
57-56-7 (Parent) | |
Record name | Semicarbazide hydrochloride | |
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DSSTOX Substance ID |
DTXSID4020244 | |
Record name | Semicarbazide hydrochloride | |
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Molecular Weight |
111.53 g/mol | |
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Physical Description |
Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998), White solid; [Hawley] White powder; [MSDSonline] | |
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Boiling Point |
347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992) | |
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Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether, Insoluble in absolute alcohol, In water, 1X10+6 mg/L at 25 °C /Estimated/ | |
Record name | SID57264264 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Vapor Pressure |
0.13 [mmHg], 0.13 mm Hg at 25 °C /Estimated/ | |
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Color/Form |
Prisms from dilute alcohol, White crystals | |
CAS No. |
563-41-7; 18396-65-1, 563-41-7 | |
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Melting Point |
342 to 347 °F decomposes at 347-365 °F (EPA, 1998), 175-185 °C /decomposes/, MP: 96 °C /Base/ | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5173 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SEMICARBAZIDE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5197 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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